4-(2-Bromoethoxy)-1,2-difluorobenzene
Description
4-(2-Bromoethoxy)-1,2-difluorobenzene (C₈H₇BrF₂O, MW 221.04) is a brominated aromatic compound featuring a difluorobenzene core substituted with a 2-bromoethoxy group. Its CAS Registry Number is [175018-77-6], and it is stored at 0–6°C due to thermal sensitivity . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research.
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI Key |
DZQUONFHNWWPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2-Bromoethyl)-1,2-difluorobenzene (CAS 175018-77-6)
- Structure : Similar difluorobenzene core but replaces the bromoethoxy group with a bromoethyl chain.
- Molecular Formula : C₈H₇BrF₂ (MW 221.04).
- Reactivity: Bromoethyl groups undergo nucleophilic substitution (e.g., SN2 reactions) more readily than bromoethoxy groups due to reduced steric hindrance .
- Applications : Used in alkylation reactions and as a building block in agrochemicals .
4-(Bromomethyl)-1,2-difluorobenzene
- Structure : Bromomethyl substituent at the 4-position of 1,2-difluorobenzene.
- Key Differences :
- Applications: Intermediate in synthesizing tetrahydroisoquinoline derivatives for medicinal chemistry .
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)
- Structure : Ethynyl-linked 4-ethylphenyl group at the 4-position of 1,2-difluorobenzene.
- Molecular Formula : C₁₆H₁₂F₂ (MW 242.27).
- Key Differences :
- The ethynyl group introduces rigidity and conjugation, making it suitable for materials science (e.g., organic electronics).
- Higher molecular weight and complexity compared to the bromoethoxy analog.
- Applications: Potential use in optoelectronic materials or as a ligand in catalysis .
1-(2-Bromoethyl)-2-chlorobenzene (CAS 16793-91-2)
- Structure : Chlorobenzene derivative with a bromoethyl chain.
- Molecular Formula : C₈H₈BrCl (MW 219.50).
- Key Differences :
- Chlorine substituent vs. fluorine: Chlorine is less electron-withdrawing, altering electronic effects on the aromatic ring.
- Reactivity: Bromoethyl groups in chlorinated aromatics are less reactive in SN2 reactions due to competing resonance stabilization.
- Applications : Intermediate in synthesizing dyes and polymers .
Comparative Data Table
Research Findings and Key Insights
- Electronic Effects : The 1,2-difluoro substitution in the benzene ring creates an electron-deficient system, which can hinder reactions requiring electron-rich aromatic systems (e.g., Pictet–Spengler cyclization) .
- Thermal Stability : Brominated derivatives like this compound require cold storage (0–6°C) to prevent decomposition, a trait shared with other bromoethyl/ethoxy analogs .
- Synthetic Utility : The bromoethoxy group’s balance of reactivity and stability makes it preferable for multi-step syntheses in drug development, whereas bromoethyl or ethynyl variants are suited for simpler alkylation or conjugation reactions .
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